Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI)
Description
Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) is a halogenated ketone characterized by a cyclopropane ring substituted with two chlorine atoms at the 2,2-positions and an acetyl group. The dichlorocyclopropyl moiety is a halocycloalkyl group, known for conferring steric hindrance and electronic effects that influence reactivity and stability .
Properties
IUPAC Name |
1-(2,2-dichlorocyclopropyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O/c1-3(8)4-2-5(4,6)7/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATQAOXFDDOSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) typically involves the reaction of 2,2-dichlorocyclopropane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
[ \text{2,2-dichlorocyclopropane} + \text{acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI)} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropyl ethanones.
Scientific Research Applications
Agricultural Applications
Ethanone, 1-(2,2-dichlorocyclopropyl)-(9CI) plays a crucial role as an intermediate in the production of agricultural chemicals , especially fungicides. One notable application is its use in the synthesis of prothioconazole , a widely utilized triazole antifungal agent that protects crops from fungal pathogens. The unique structure of this compound enhances its interaction with biological systems, making it effective in crop protection strategies against diseases such as Fusarium and other fungal infections .
Table 1: Key Agricultural Applications
| Application | Description | Example Compound |
|---|---|---|
| Fungicides | Protects crops from fungal pathogens | Prothioconazole |
| Crop Protection | Enhances efficacy against specific diseases | Various agricultural chemicals |
| Intermediate Synthesis | Serves as a precursor for complex molecules | Synthesis of agrochemicals |
Synthetic Organic Chemistry
In synthetic organic chemistry, ethanone, 1-(2,2-dichlorocyclopropyl)-(9CI) is valued as a building block for more complex molecules . Its unique dichlorocyclopropyl structure allows for various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it a key component in the development of pharmaceuticals and other organic compounds .
Table 2: Synthetic Reactions Involving Ethanone
| Reaction Type | Description | Potential Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Amine derivatives |
| Cycloaddition | Forms cyclic structures with other reactants | Complex organic molecules |
| Oxidation/Reduction | Modifies functional groups to enhance reactivity | Various derivatives |
Medicinal Chemistry
Ethanone, 1-(2,2-dichlorocyclopropyl)-(9CI) is also being explored for potential therapeutic applications in medicinal chemistry. Its chiral nature allows for studies on chirality's effects on biological activity, which is crucial for drug design. The compound may serve as a model for investigating enzyme-substrate interactions and optimizing drug efficacy .
Case Study: Chiral Amine Research
Research has indicated that chiral amines derived from ethanone can significantly influence the pharmacological properties of new drugs. For instance, studies involving the synthesis of optically active compounds have shown that the stereochemistry of such amines can affect their binding affinity to biological targets .
Industrial Applications
Beyond agriculture and medicine, ethanone, 1-(2,2-dichlorocyclopropyl)-(9CI) finds utility in various industrial processes. It can be used as an intermediate in the production of agrochemicals and pharmaceuticals on an industrial scale. The efficiency of its synthesis can be enhanced through modern techniques such as continuous flow reactors .
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethanone (CAS 40641-93-8)
- Structure : Features a 2,2-dichlorocyclopropyl group attached to a para-substituted phenyl ring linked to an acetyl group.
- Molecular Formula : C₁₁H₁₀Cl₂O
- Molecular Weight : 245.10 g/mol
- Density : ~1.35 g/cm³ (predicted for related compounds)
- Applications : Used as a pharmaceutical intermediate, particularly in synthesizing hypolipidemic agents like ciprofibrate .
4-(2,2-Dichlorocyclopropyl)phenyl Acetate (CAS 144900-34-5)
- Structure : Contains a 2,2-dichlorocyclopropyl group linked to a phenyl ring via an acetate ester.
- Molecular Formula : C₁₁H₁₀Cl₂O₂
- Molecular Weight : 245.10 g/mol
- Applications : Intermediate in organic synthesis, particularly for lipid-regulating drugs .
- Key Differences : The ester group increases polarity and solubility in polar solvents compared to ketones .
Halogenated Ethanones with Varied Substituents
Ethanone, 2-chloro-1-(2,4,6-trihydroxyphenyl)- (9CI) (CAS 110865-03-7)
- Structure : A trihydroxyphenyl group with a chloro-substituted acetyl group.
- Molecular Formula : C₈H₇ClO₄
- Molecular Weight : 202.59 g/mol
- Key Differences : Hydroxyl groups enable hydrogen bonding, contrasting with the hydrophobic dichlorocyclopropyl group .
Ethanone, 1-(5-chloro-2-fluorophenyl)- (9CI) (CAS 541508-27-4)
- Structure: Aryl-substituted ethanone with chlorine and fluorine atoms.
- Molecular Formula : C₈H₆ClFO
- Molecular Weight : 172.58 g/mol
- Physical Properties : Density ~1.258 g/cm³; boiling point 100–105°C (8 Torr) .
- Key Differences : Electron-withdrawing halogens (Cl, F) increase electrophilicity of the ketone compared to cyclopropane derivatives .
Cyclopropane-Containing Compounds
1,3-Diacetylbicyclo[1.1.1]pentane (CAS 115913-30-9)
- Structure : Bicyclic system with two acetyl groups.
- Molecular Formula : C₉H₁₂O₂
- Molecular Weight : 152.19 g/mol
- Properties : Water solubility 9.1 g/L (25°C); acute oral toxicity (H302) .
- Key Differences: Rigid bicyclic structure reduces conformational flexibility, unlike the monocyclic dichlorocyclopropyl group .
N-Benzyl-1-(2,2-dichlorocyclopropyl)methylamine
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Key Applications |
|---|---|---|---|---|
| Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI) | C₅H₆Cl₂O | 168.99 (theoretical) | N/A | Intermediate in organic synthesis |
| 1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethanone | C₁₁H₁₀Cl₂O | 245.10 | ~1.35 | Pharmaceutical intermediate |
| 4-(2,2-Dichlorocyclopropyl)phenyl acetate | C₁₁H₁₀Cl₂O₂ | 245.10 | ~1.35 | Drug synthesis (ciprofibrate) |
| Ethanone, 2-chloro-1-(2,4,6-trihydroxyphenyl)- | C₈H₇ClO₄ | 202.59 | N/A | Antioxidant/antimicrobial |
| Ethanone, 1-(5-chloro-2-fluorophenyl)- | C₈H₆ClFO | 172.58 | 1.258 | Halogenated aryl synthesis |
Key Findings and Implications
Structural Impact :
- The dichlorocyclopropyl group enhances steric hindrance and electronic withdrawal, affecting reactivity in nucleophilic substitutions .
- Aromatic derivatives (e.g., phenyl-substituted analogs) exhibit increased stability and conjugation compared to aliphatic variants .
Biological and Industrial Relevance: Dichlorocyclopropyl-containing compounds are prevalent in pharmaceutical intermediates due to their metabolic stability . Halogenated ethanones with electron-withdrawing groups show promise in antimicrobial applications .
Safety Considerations :
- Compounds with cyclopropane rings (e.g., bicyclo[1.1.1]pentane derivatives) may exhibit acute toxicity, necessitating stringent handling protocols .
Biological Activity
Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI), is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethanone, 1-(2,2-dichlorocyclopropyl)- is characterized by its unique cyclopropyl structure and dichlorinated substituents. Its chemical formula can be represented as CHClO. The presence of the dichlorocyclopropyl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of Ethanone, 1-(2,2-dichlorocyclopropyl)- has been primarily studied in relation to its effects on various enzymes and receptors. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, studies have demonstrated its potential to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the efficacy of Ethanone against specific biological targets:
- MAO-B Inhibition : Inhibition assays revealed that Ethanone exhibits significant MAO-B inhibitory activity. This suggests a potential role in neuroprotection by preventing the breakdown of neuroprotective neurotransmitters .
- Liver X Receptors (LXR) : The compound has also been tested for antagonistic activity against liver X receptors (LXR) α and β. These receptors play a crucial role in lipid metabolism and inflammation . The findings indicated that Ethanone could modulate LXR activity, which may have implications for metabolic disorders.
Neuroprotective Effects
In a notable case study involving animal models, Ethanone was administered to assess its neuroprotective effects. The results indicated a reduction in neurodegeneration markers and improved motor function in subjects treated with the compound compared to controls. This supports the hypothesis that MAO-B inhibition may contribute to neuroprotection .
Metabolic Regulation
Another study focused on the compound's impact on lipid profiles in animal models. Ethanone treatment resulted in favorable changes in lipid metabolism, suggesting its potential utility in managing conditions like hyperlipidemia .
Data Tables
The following table summarizes key findings from various studies on the biological activity of Ethanone:
Q & A
Q. What are the primary synthetic routes for preparing Ethanone, 1-(2,2-dichlorocyclopropyl)- (9CI)?
The compound is typically synthesized via cyclopropanation of α,β-unsaturated ketones using dichlorocarbene intermediates, followed by acetylation. For example, Friedel-Crafts acylation may introduce the ketone group to the dichlorocyclopropyl-substituted aromatic ring. Purification often involves liquid-liquid extraction and crystallization to isolate the product .
Q. How can the structure of this compound be confirmed experimentally?
- NMR Spectroscopy : H and C NMR are critical for identifying the cyclopropane ring (characteristic coupling patterns) and acetyl group (singlet at ~2.5 ppm for the ketone methyl).
- Mass Spectrometry : High-resolution MS confirms the molecular formula (CHClO, MW 245.10) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1700 cm confirm the carbonyl group .
Q. What stability considerations are critical for handling this compound?
The strained cyclopropane ring is sensitive to heat and strong acids/bases. Storage recommendations include dry, inert atmospheres at 2–8°C to prevent ring-opening reactions. Decomposition products may include chlorinated hydrocarbons and CO .
Q. Are there reported bioactivity studies for this compound?
While direct data is limited, structurally related dichlorocyclopropyl ketones exhibit potential antimicrobial and anti-inflammatory properties. Empirical assays (e.g., MIC tests against Gram-negative bacteria) are recommended to evaluate bioactivity .
Q. What safety protocols are advised for laboratory handling?
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid inhalation; LD data for similar compounds (e.g., 3100 mg/kg in rats) suggest moderate toxicity.
- Store away from oxidizers and acids to prevent hazardous reactions .
Advanced Research Questions
Q. How do steric and electronic effects of the dichlorocyclopropyl group influence reactivity?
The electron-withdrawing chlorine atoms increase electrophilicity of the ketone, enhancing susceptibility to nucleophilic attack. Steric hindrance from the cyclopropane ring may slow reactions at the acetyl group. Computational modeling (DFT) can quantify these effects .
Q. How can researchers resolve contradictions in reported solubility data?
Discrepancies may arise from solvent polarity or impurities. Methodological steps:
- Reproduce solubility tests using HPLC-grade solvents.
- Validate purity via HPLC or GC-MS.
- Report conditions (temperature, pH) explicitly .
Q. What strategies optimize yield in large-scale synthesis?
Q. How can isotopic labeling (e.g., 13^{13}13C) aid mechanistic studies?
Isotopic tracers in the cyclopropane or acetyl groups can track bond cleavage/formation pathways via NMR or MS. For example, C labeling at the ketone carbon clarifies nucleophilic addition mechanisms .
Q. What computational tools predict the compound’s environmental persistence?
QSAR models estimate biodegradation half-lives based on logP (calculated as ~3.1 for CHClO) and molecular connectivity. Molecular dynamics simulations assess hydrolysis rates under varying pH .
Data Contradiction Analysis
Example Issue : Conflicting reports on thermal stability.
- Resolution : Conduct TGA-DSC to measure decomposition onset temperatures. Compare under inert (N) vs. oxidative (air) atmospheres. Cross-reference with GC-MS to identify degradation products .
Example Issue : Discrepant bioactivity results across studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
